Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate
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Overview
Description
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carboxylate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate typically involves the reaction of 4-(dimethylamino)pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving solvents like dichloromethane and bases such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a catalyst or reagent in various organic transformations, including esterifications and acylations.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions facilitate the binding of the compound to its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the tert-butyl and carboxylate groups, making it less sterically hindered.
Tert-butyl 4-hydroxy-2-pyridinecarboxylate: Contains a hydroxyl group instead of a dimethylamino group, altering its reactivity and binding properties.
2,6-Di-tert-butyl-4-methylpyridine: Lacks the dimethylamino and carboxylate groups, making it more hydrophobic and less polar.
Uniqueness
Tert-butyl 4-(dimethylamino)pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific steric and electronic properties. The presence of the tert-butyl group provides steric hindrance, while the dimethylamino group enhances nucleophilicity. The carboxylate group adds polarity and potential for hydrogen bonding, making this compound versatile in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl 4-(dimethylamino)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10-8-9(14(4)5)6-7-13-10/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPQQZUNPZVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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